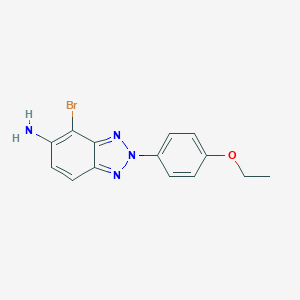![molecular formula C13H16N2O B243501 N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
N-[4-(cyanomethyl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3-methylbutanamide, also known as CMA or U-47700, is a synthetic opioid that was first synthesized in the 1970s. The compound has been gaining popularity in recent years due to its potent analgesic effects and ease of synthesis. However, the abuse potential and adverse effects associated with CMA have raised concerns in the scientific community.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-3-methylbutanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The binding of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide to the mu-opioid receptor results in the activation of downstream signaling pathways, leading to the inhibition of pain transmission. N-[4-(cyanomethyl)phenyl]-3-methylbutanamide also has effects on other opioid receptors, including the delta and kappa receptors, which may contribute to its overall pharmacological profile.
Biochemical and physiological effects:
The use of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide has been associated with a range of biochemical and physiological effects. The compound has been shown to produce potent analgesia, sedation, and respiratory depression. N-[4-(cyanomethyl)phenyl]-3-methylbutanamide can also cause nausea, vomiting, and constipation, which are common side effects of opioids. The long-term use of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide has been associated with the development of tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be obtained in large quantities. N-[4-(cyanomethyl)phenyl]-3-methylbutanamide also has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid receptor system. However, the abuse potential and adverse effects associated with N-[4-(cyanomethyl)phenyl]-3-methylbutanamide limit its use in laboratory experiments.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-3-methylbutanamide. One area of interest is the development of novel opioid analgesics that have reduced abuse potential and side effects. Another area of research is the investigation of the mechanisms underlying opioid addiction and the development of treatments for opioid use disorder. Finally, the use of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide as a tool to study the opioid receptor system and pain transmission may lead to the development of new therapies for pain management.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide involves the reaction of 4-chlorobutyronitrile with 4-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methylbutyryl chloride to yield N-[4-(cyanomethyl)phenyl]-3-methylbutanamide. The synthesis of N-[4-(cyanomethyl)phenyl]-3-methylbutanamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3-methylbutanamide has been used in scientific research as a tool to study the opioid receptor system. The compound has been shown to bind to the mu-opioid receptor with high affinity, resulting in potent analgesic effects. N-[4-(cyanomethyl)phenyl]-3-methylbutanamide has also been used to study the effects of opioids on the central nervous system and to investigate the mechanisms of opioid addiction.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-10(2)9-13(16)15-12-5-3-11(4-6-12)7-8-14/h3-6,10H,7,9H2,1-2H3,(H,15,16) |
Clé InChI |
OUTBTWJAEFQHFB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)CC#N |
SMILES canonique |
CC(C)CC(=O)NC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-fluoro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B243425.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)

![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)